molecular formula C9H10FNO2 B1292484 3-(4-Amino-2-fluorophenyl)propanoic acid CAS No. 1373223-15-4

3-(4-Amino-2-fluorophenyl)propanoic acid

Cat. No. B1292484
Key on ui cas rn: 1373223-15-4
M. Wt: 183.18 g/mol
InChI Key: XAYAYOXHBSWPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06693208B2

Procedure details

4-nitro-2-fluorocinnamic acid (3.32 g, 17 mmol) was dissolved in ethyl acetate (50 mL) and ethanol (10 mL) in the reaction flask of a PAR reactor. Pd/C (100 mg) was added and the reactor charged with 100 psi hydrogen. The reactor was recharged to 100 psi after 3 hours and the reaction stirred overnight. The reaction mixture was filtered through a bed of celite and the product isolated in vacuo, 2.53 g 3-(4-amino-2-fluorophenyl)propionic acid (81.2%).
Name
4-nitro-2-fluorocinnamic acid
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][C:7]([CH:8]=[CH:9][C:10]([OH:12])=[O:11])=[C:6]([F:15])[CH:5]=1)([O-])=O.C(O)C.[H][H]>C(OCC)(=O)C.[Pd]>[NH2:1][C:4]1[CH:14]=[CH:13][C:7]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[C:6]([F:15])[CH:5]=1

Inputs

Step One
Name
4-nitro-2-fluorocinnamic acid
Quantity
3.32 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=CC(=O)O)C=C1)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a bed of celite

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=CC(=C(C=C1)CCC(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.53 g
YIELD: PERCENTYIELD 81.2%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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